molecular formula C18H29N3O B14795224 2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one

2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one

Cat. No.: B14795224
M. Wt: 303.4 g/mol
InChI Key: BVQBINCPPIXRPX-UHFFFAOYSA-N
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Description

(2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Benzyl(ethyl)amino Group: This step might involve nucleophilic substitution reactions where the benzyl(ethyl)amino group is introduced.

    Amino Group Addition: The final step could involve the addition of the amino group to the propan-1-one backbone under specific conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential therapeutic agent for treating certain conditions.

    Industry: Used in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These might include:

    Receptors: Binding to specific receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Modulating signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-1-(3-(dimethylamino)methyl)piperidin-1-yl)propan-1-one
  • (2S)-2-Amino-1-(3-(methylamino)methyl)piperidin-1-yl)propan-1-one

Uniqueness

(2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one is unique due to its specific structural features, which might confer distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C18H29N3O/c1-3-20(12-16-8-5-4-6-9-16)13-17-10-7-11-21(14-17)18(22)15(2)19/h4-6,8-9,15,17H,3,7,10-14,19H2,1-2H3

InChI Key

BVQBINCPPIXRPX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)C(C)N)CC2=CC=CC=C2

Origin of Product

United States

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